3-bromo-1-(propan-2-yl)-1H-pyrazole

Descripción general

Descripción

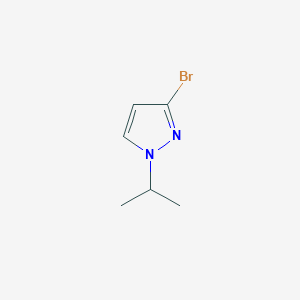

3-bromo-1-(propan-2-yl)-1H-pyrazole is a heterocyclic compound with the molecular formula C6H9BrN2. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The compound features a five-membered ring with two adjacent nitrogen atoms and a bromine atom at the third position, making it a valuable intermediate in various chemical reactions.

Análisis Bioquímico

Biochemical Properties

3-Bromo-1-isopropyl-1{H}-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the biochemical landscape of the cell. The interaction between 3-bromo-1-isopropyl-1{H}-pyrazole and these biomolecules often involves binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .

Cellular Effects

The effects of 3-bromo-1-isopropyl-1{H}-pyrazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, 3-bromo-1-isopropyl-1{H}-pyrazole has been observed to alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .

Molecular Mechanism

At the molecular level, 3-bromo-1-isopropyl-1{H}-pyrazole exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it may inhibit the activity of kinases by binding to their ATP-binding sites, preventing phosphorylation events essential for signal transduction. Additionally, 3-bromo-1-isopropyl-1{H}-pyrazole can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in chromatin structure and gene accessibility .

Temporal Effects in Laboratory Settings

The effects of 3-bromo-1-isopropyl-1{H}-pyrazole can vary over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 3-bromo-1-isopropyl-1{H}-pyrazole in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of 3-bromo-1-isopropyl-1{H}-pyrazole in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, 3-bromo-1-isopropyl-1{H}-pyrazole can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a slight increase in dosage leads to a disproportionate increase in adverse effects, highlighting the importance of precise dosage control in experimental and therapeutic settings .

Metabolic Pathways

3-Bromo-1-isopropyl-1{H}-pyrazole is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by inhibiting or activating key enzymes in pathways such as glycolysis, the citric acid cycle, and fatty acid metabolism. These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production and biosynthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(propan-2-yl)-1H-pyrazole typically involves the bromination of 1-isopropyl-1{H}-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-bromo-1-(propan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-azido-1-isopropyl-1{H}-pyrazole, while oxidation with potassium permanganate can produce this compound-5-carboxylic acid .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

3-Bromo-1-(propan-2-yl)-1H-pyrazole features a bromine atom at the 3-position and an isopropyl group at the 1-position of the pyrazole ring. The molecular formula is with a molecular weight of approximately 203.08 g/mol. The unique structure contributes to its reactivity and biological properties.

The synthesis of this compound can be achieved through various methods, including:

- Iron-Catalyzed Reactions : Utilizes diarylhydrazones and vicinal diols to produce substituted pyrazoles.

- Visible Light Catalysis : Enables efficient tandem reactions involving hydrazones and α-bromo ketones, producing trisubstituted pyrazoles under mild conditions .

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Anti-inflammatory : Compounds derived from the pyrazole nucleus have been shown to possess significant anti-inflammatory effects. For instance, a series of 3-substituted phenyl-pyrazoles was evaluated for their anti-inflammatory activity using carrageenan-induced edema models, demonstrating potent effects comparable to standard anti-inflammatory drugs like indomethacin .

- Antimicrobial : Studies have evaluated the antimicrobial properties of pyrazole derivatives against various bacterial strains (e.g., E. coli, Bacillus subtilis). A synthesized compound from this family showed promising results with significant inhibition rates .

- Anticancer : Pyrazole compounds have also been investigated for their anticancer potential. Certain derivatives have demonstrated cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents in oncology .

Case Studies

- Anti-inflammatory Activity : A study synthesized novel 1-thiocarbamoyl 3-substituted phenyl-pyrazole derivatives, which were tested for anti-inflammatory activity. Compounds showed comparable efficacy to indomethacin in reducing edema in animal models .

- Antimicrobial Efficacy : Another research effort focused on synthesizing 1-acetyl-3,5-diphenyl-pyrazole derivatives. These compounds were screened against Mycobacterium tuberculosis and various bacterial strains, revealing significant antimicrobial activity .

Agricultural Applications

This compound is also being explored for its potential as an agrochemical:

- Pesticide Development : As an intermediate in the synthesis of anthranilamide-based pesticides, this compound plays a crucial role in developing effective agricultural chemicals aimed at pest control. The efficient production methods ensure high purity and yield, making it suitable for industrial applications .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 3-bromo-1-(propan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparación Con Compuestos Similares

Similar Compounds

3-bromo-1{H}-pyrazole: Lacks the isopropyl group, making it less hydrophobic.

1-isopropyl-1{H}-pyrazole: Lacks the bromine atom, affecting its reactivity.

3-phenyl-1{H}-pyrazole: Contains a phenyl group instead of an isopropyl group, altering its chemical properties.

Uniqueness

3-bromo-1-(propan-2-yl)-1H-pyrazole is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct reactivity and binding properties. This makes it a valuable intermediate for synthesizing a variety of bioactive compounds and materials .

Actividad Biológica

3-Bromo-1-(propan-2-yl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a bromine atom at the 3-position, an isopropyl group at the 1-position, and a methyl group at the 5-position of the pyrazole ring. Its molecular formula is C₇H₈BrN₃, with a molecular weight of approximately 203.08 g/mol. The unique substitution pattern influences its reactivity and biological properties.

Biological Activities

Pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

- Anti-inflammatory : Pyrazoles have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, compounds similar to this compound have demonstrated significant anti-inflammatory effects comparable to standard drugs like indomethacin .

- Anticancer : Research has indicated that certain pyrazole derivatives can inhibit cancer cell proliferation. For example, a study highlighted that pyrazole compounds could effectively inhibit various cancer cell lines, suggesting potential for development as anticancer agents .

- Antimicrobial : Pyrazoles are also recognized for their antimicrobial properties. Compounds with similar structures have shown efficacy against bacteria such as E. coli and Staphylococcus aureus, indicating that this compound may possess similar activity .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest:

- Enzyme Inhibition : Many pyrazoles act as inhibitors of key enzymes involved in inflammation and cancer progression, such as COX and various kinases .

- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, which is critical for their anticancer activity .

Data Table: Biological Activities of Pyrazole Derivatives

Case Studies

Case Study 1: Anti-inflammatory Activity

In a study evaluating various pyrazole derivatives for anti-inflammatory activity, it was found that compounds with electron-donating groups exhibited enhanced efficacy compared to those with electron-withdrawing groups. This suggests that the electronic properties of substituents significantly affect the biological activity of pyrazoles .

Case Study 2: Anticancer Potential

Another investigation focused on the cytotoxic effects of pyrazole derivatives on different cancer cell lines. The results indicated that certain compounds led to significant inhibition of cell growth in A549 (lung cancer) and MCF-7 (breast cancer) cell lines, demonstrating the potential of pyrazoles in cancer therapy .

Propiedades

IUPAC Name |

3-bromo-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-5(2)9-4-3-6(7)8-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVGXZORKKMNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354706-35-6 | |

| Record name | 3-bromo-1-(propan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.